2,4,6-Bribromobenzoic acid methyl ester

Overview

Description

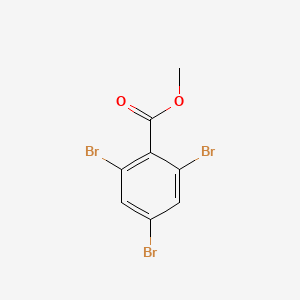

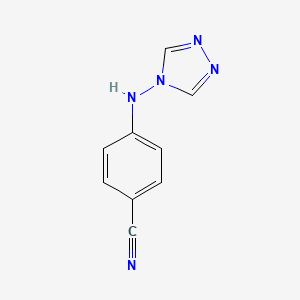

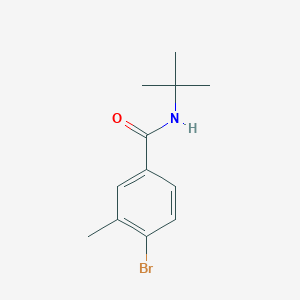

2,4,6-Bribromobenzoic acid methyl ester, also known as methyl 2,4,6-tribromobenzoate, is a chemical compound with the CAS Number: 14920-88-8 . It has a molecular weight of 372.84 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for 2,4,6-Bribromobenzoic acid methyl ester is1S/C8H5Br3O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

2,4,6-Bribromobenzoic acid methyl ester is a solid at room temperature . The storage temperature for this compound is between 2-8°C . Esters, in general, have polar bonds but do not engage in hydrogen bonding, making them intermediate in boiling points between nonpolar alkanes and alcohols . They can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .Scientific Research Applications

Synthesis and Reactivity

- Esters of 2-iodoxybenzoic acid, which are structurally related to 2,4,6-Tribromobenzoic acid methyl ester, have been studied for their potential as oxidizing reagents due to their hypervalent iodine compounds. These compounds belong to a new class of pentavalent iodine compounds with a pseudobenziodoxole structure, indicating their potential utility in organic synthesis (Zhdankin et al., 2005).

- The thermodynamic properties of esters of 2,4,6-trinitrobenzoic acid, which share a similar substitution pattern with 2,4,6-Tribromobenzoic acid methyl ester, have been investigated. These studies involve techniques like hot-stage microscopy and differential scanning calorimetry to understand the transition processes below the melting point of these compounds (Warren & Wilson, 1974).

Environmental and Analytical Chemistry

- Parabens, which are esters of p-hydroxybenzoic acid and structurally related to 2,4,6-Tribromobenzoic acid methyl ester, have been extensively studied for their presence in the environment and their potential health impacts. A sensitive method using an on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system was developed to measure concentrations of various parabens in human milk, highlighting the importance of monitoring these compounds due to their widespread use and potential risks (Ye et al., 2008).

Chemical Synthesis

- A study on the synthesis of 2,4,6-Tribromobenzoic Acid provides insights into the diazotization and halogenation processes, which are crucial for the synthesis and functionalization of aromatic compounds. This work underscores the importance of such methodologies in the preparation of halogenated aromatic compounds for various applications in organic chemistry (Robison & Robison, 2003).

Organic Chemistry Education

- The synthesis of 4-Amino-3-nitrobenzoic acid methyl ester through a simple Fischer esterification reaction is designed as an educational experiment for introductory organic chemistry courses. This example illustrates the accessibility and educational value of synthesizing ester compounds in teaching laboratory settings, promoting understanding of fundamental organic reactions (Kam et al., 2020).

Safety and Hazards

Mechanism of Action

Methyl 2,4,6-tribromobenzoate, also known as 2,4,6-Bribromobenzoic acid methyl ester or Benzoic acid, 2,4,6-tribromo-, methyl ester, is a chemical compound with the molecular formula C8H5Br3O2 . Despite its widespread use in various applications, the detailed mechanism of action of this compound remains largely unexplored. This article aims to provide a comprehensive overview of the potential mechanisms of action of methyl 2,4,6-tribromobenzoate.

properties

IUPAC Name |

methyl 2,4,6-tribromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br3O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVBZWIVKMPUME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601307841 | |

| Record name | Methyl 2,4,6-tribromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Bribromobenzoic acid methyl ester | |

CAS RN |

14920-88-8 | |

| Record name | Methyl 2,4,6-tribromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14920-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,4,6-tribromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-ethylamine](/img/structure/B3104601.png)

![7-Oxa-5-azaspiro[3.4]octan-6-one](/img/structure/B3104639.png)

![4-[(3-methylphenoxy)methyl]benzoic Acid](/img/structure/B3104674.png)